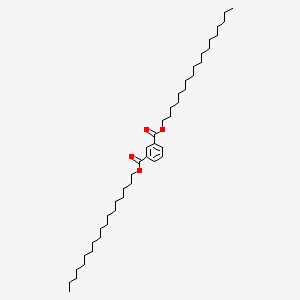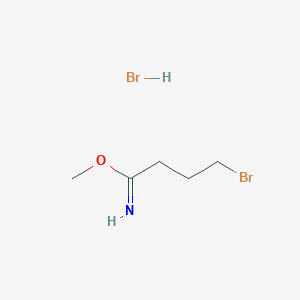
Tetra-t-butylperoxypyromellitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-t-butylperoxypyromellitate is an organic peroxide compound with the molecular formula C26H38O12. It is known for its high reactivity due to the presence of peroxide groups, making it a valuable compound in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-t-butylperoxypyromellitate typically involves the reaction of pyromellitic dianhydride with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the peroxide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetra-t-butylperoxypyromellitate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Decomposition: The peroxide groups can decompose to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in decomposition reactions, the products are free radicals and smaller organic molecules .
Aplicaciones Científicas De Investigación
Tetra-t-butylperoxypyromellitate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetra-t-butylperoxypyromellitate involves the decomposition of its peroxide groups to form free radicals. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tetra-t-butylperoxypyromellitate include other organic peroxides, such as:
tert-Butyl hydroperoxide: A widely used oxidizing agent in organic synthesis.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
Uniqueness
This compound is unique due to its high reactivity and stability under controlled conditions. Its ability to form free radicals makes it particularly valuable in polymerization and oxidation reactions, setting it apart from other organic peroxides .
Propiedades
Número CAS |
63472-69-5 |
|---|---|
Fórmula molecular |
C26H38O12 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
tetratert-butyl benzene-1,2,4,5-tetracarboperoxoate |
InChI |
InChI=1S/C26H38O12/c1-23(2,3)35-31-19(27)15-13-17(21(29)33-37-25(7,8)9)18(22(30)34-38-26(10,11)12)14-16(15)20(28)32-36-24(4,5)6/h13-14H,1-12H3 |
Clave InChI |
KOAKWBXPXOTXGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC(=C(C=C1C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)




![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
